molecular formula C16H19N3O B14005087 2,3-Dimethyl-3-phenyl-4-dimethylamino-2,3-dihydrofuro[2,3-d]pyrimidine CAS No. 25844-55-7

2,3-Dimethyl-3-phenyl-4-dimethylamino-2,3-dihydrofuro[2,3-d]pyrimidine

Cat. No.: B14005087
CAS No.: 25844-55-7
M. Wt: 269.34 g/mol
InChI Key: KSKOWMALFYFHPB-UHFFFAOYSA-N
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Description

Furo[2,3-d]pyrimidin-4-amine,5,6-dihydro-n,n,6,6-tetramethyl-5-phenyl- is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its potential therapeutic applications, particularly as an inhibitor of various enzymes and receptors involved in disease pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Furo[2,3-d]pyrimidin-4-amine,5,6-dihydro-n,n,6,6-tetramethyl-5-phenyl- typically involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures (250°C) in a mixture of diphenyl oxide and biphenyl . Another method involves the reductive condensation of 6-cyano-5-methyl-pyrido[2,3-d]pyrimidine-2,4-diamine with 3,4,5-trimethoxyaniline in the presence of Raney Nickel and acetic acid .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the aforementioned synthetic routes with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms may also be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

Furo[2,3-d]pyrimidin-4-amine,5,6-dihydro-n,n,6,6-tetramethyl-5-phenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces amines or alcohols.

Scientific Research Applications

Furo[2,3-d]pyrimidin-4-amine,5,6-dihydro-n,n,6,6-tetramethyl-5-phenyl- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Furo[2,3-d]pyrimidin-4-amine,5,6-dihydro-n,n,6,6-tetramethyl-5-phenyl- involves the inhibition of specific enzymes and receptors. For instance, it acts as an inhibitor of the epidermal growth factor receptor (EGFR), which plays a critical role in cell growth and proliferation. By binding to the active site of EGFR, this compound prevents the receptor from activating its downstream signaling pathways, thereby inhibiting cancer cell growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Furo[2,3-d]pyrimidin-4-amine,5,6-dihydro-n,n,6,6-tetramethyl-5-phenyl- is unique due to its specific structural features that allow for strong binding interactions with target enzymes and receptors. Its ability to form favorable cation-π interactions and its distinct off-target kinase profile make it a promising candidate for drug development .

Properties

CAS No.

25844-55-7

Molecular Formula

C16H19N3O

Molecular Weight

269.34 g/mol

IUPAC Name

N,N,6,6-tetramethyl-5-phenyl-5H-furo[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C16H19N3O/c1-16(2)13(11-8-6-5-7-9-11)12-14(19(3)4)17-10-18-15(12)20-16/h5-10,13H,1-4H3

InChI Key

KSKOWMALFYFHPB-UHFFFAOYSA-N

Canonical SMILES

CC1(C(C2=C(N=CN=C2O1)N(C)C)C3=CC=CC=C3)C

Origin of Product

United States

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